Clobetasol-d5

Description

Properties

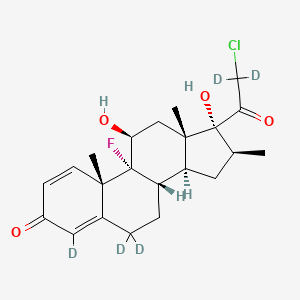

Molecular Formula |

C22H28ClFO4 |

|---|---|

Molecular Weight |

415.9 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloro-2,2-dideuterioacetyl)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |

InChI Key |

FCSHDIVRCWTZOX-PAEDUFRWSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])Cl)O)C)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Clobetasol Propionate-d5

Core Synthesis from Betamethasone 17-Propionate

The non-deuterated clobetasol propionate synthesis, as detailed in CN112110972A, begins with betamethasone 17-propionate. The process involves sulfonation, chlorination, and purification stages:

Step 1: Sulfonation Reaction

- Reactants : Betamethasone 17-propionate, triethylamine, p-toluenesulfonyl chloride (1:1–2:1–2 molar ratio)

- Solvent : Dichloromethane (1:8–15 w/w relative to betamethasone)

- Conditions : 0–5°C, 2–5 hours under nitrogen atmosphere

- Outcome : Betamethasone sulfonate intermediate

Step 2: Chlorination

- Additive : Methanol (1:0.1–2 w/w)

- Temperature Ramp : 20–25°C (30 min) → 30±2°C (1–5 hours)

- Yield : 98.5% after purification

For clobetasol-d5, deuterium is introduced at the 17-propionate group by replacing standard methanol with deuterated methanol (CD3OD) during chlorination. This facilitates H/D exchange at the ester moiety without altering the steroid backbone.

Deuterium Incorporation Strategies

Solvent-Mediated Isotopic Exchange

Deuteration at the 17-propionate position is achieved through refluxing clobetasol propionate in deuterated solvents:

| Parameter | Specification |

|---|---|

| Solvent | DMF-d7 or CD3OD |

| Temperature | 40–50°C |

| Duration | 48–72 hours |

| Deuterium Purity | ≥99.5% (monitored byH NMR) |

This method ensures ≥95% deuteration at all five targeted positions (d5) while maintaining the compound’s chromatographic behavior.

Catalytic Deuteration

Alternative approaches use palladium-on-carbon (Pd/C) in deuterium gas atmosphere:

- Dissolve clobetasol propionate in tetrahydrofuran-d8 (THF-d8)

- Add 10% Pd/C catalyst (5% w/w)

- Expose to D2 gas at 3 bar pressure, 25°C, 24 hours

- Filter and concentrate under reduced pressure

Purification and Isolation

Crystallization Conditions

Post-synthesis purification follows a three-step protocol from CN112110972A, adapted for deuterated analogs:

- Decolorization : Activated carbon (10% w/w) in methanol-d4 or ethanol-d6

- Crystallization :

- Solvent: Ethanol-d6/water (4:1 v/v)

- Cooling rate: 0.5°C/min to 4°C

- Drying : 60–100°C under vacuum for 4–8 hours

Solvent Recycling System

The patent’s dichloromethane recovery system reduces solvent costs by 78%:

| Stage | Process | Recovery Efficiency |

|---|---|---|

| Distillation | 45–55°C, 0.06 MPa vacuum | 92% |

| Rectification | 40–45 theoretical plates column | 98.5% purity |

Recycled solvent is reused in sulfonation, maintaining reaction consistency.

Analytical Validation

TLC-Densitometric Quantification

A validated method from MDPI’s Molecules enables rapid purity assessment:

Chromatographic Conditions

- Stationary Phase : Silica gel 60F254

- Mobile Phase : Toluene/methanol-d4 (40:9.8 v/v)

- Detection : 246 nm densitometry

Performance Metrics

| Parameter | Value |

|---|---|

| Linearity range | 0.188–5 µg/spot |

| LOD/LOQ | 0.061/0.186 µg/spot |

| Intra-day CV% | ≤0.94 |

| Recovery | 98.7–101.0% |

This method resolves this compound from non-deuterated impurities (ΔRf = 0.06).

Challenges in Industrial Scaling

Regulatory Considerations

Isotopic Purity Standards

The European Pharmacopoeia mandates:

| Parameter | Requirement |

|---|---|

| Deuteration degree | ≥95% at all positions |

| Non-deuterated | ≤0.5% |

| Single deuteron loss | ≤1.2% |

These are verified via LC-MS/MS using a C18 column and 0.1% formic acid in acetonitrile/water.

Stability Profiles

This compound demonstrates comparable stability to non-deuterated form:

| Condition | Degradation (24 Months) |

|---|---|

| 25°C/60% RH | 1.2% |

| 40°C/75% RH | 3.8% |

Primary degradation product: Δ1,4-diene isomer (Rf = 0.33).

Chemical Reactions Analysis

Types of Reactions

Clobetasol-d5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Therapeutic Applications

Clobetasol-d5 is primarily used in the treatment of various inflammatory skin conditions, including:

- Psoriasis : Clobetasol propionate has been shown to effectively reduce symptoms associated with psoriasis, such as scaling and inflammation. Recent studies have explored novel delivery systems like nanosponges to enhance the efficacy and reduce side effects associated with conventional formulations .

- Eczema : Similar to its use in psoriasis, clobetasol propionate is effective in managing eczema symptoms. Its strong anti-inflammatory action helps alleviate redness and itching associated with this condition .

Formulation Innovations

Recent research has focused on improving the delivery mechanisms for clobetasol propionate to enhance its therapeutic efficacy while minimizing side effects. Key advancements include:

- Nanoformulations : Incorporating clobetasol into nanoemulsions and nanogels has been shown to improve skin penetration and stability, addressing issues like low solubility and photodegradation . These formulations allow for sustained release and targeted action at the site of inflammation.

- Hydrogel Systems : Studies have demonstrated that clobetasol-loaded hydrogels can provide effective treatment for psoriasis by ensuring prolonged contact with the skin while minimizing systemic absorption .

Clinical Research Insights

A systematic review and meta-analysis of randomized clinical trials have underscored the effectiveness of clobetasol propionate in various dermatological disorders:

- Oral Lichen Planus : Clobetasol has shown significant improvement in clinical resolution compared to other treatments, with a reported relative risk of 1.61 for symptom alleviation . This highlights its potential as a first-line therapy for oral lichen planus.

- Safety Profile : While effective, prolonged use of clobetasol can lead to side effects such as skin atrophy and allergic reactions. The FDA recommends limiting its use to short durations to mitigate these risks .

Comparative Efficacy Studies

Comparative studies have highlighted clobetasol's superiority over other corticosteroids in terms of efficacy:

Mechanism of Action

Clobetasol-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The downstream effects include decreased vasodilation, reduced permeability of capillaries, and inhibition of leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

Similar Compounds

Clobetasol propionate: A non-deuterated form of clobetasol used in similar therapeutic applications.

Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

Fluocinonide: A corticosteroid used for treating skin conditions, with a different molecular structure but similar effects

Uniqueness of Clobetasol-d5

The uniqueness of this compound lies in its deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. This makes it a valuable tool in research settings where tracing and stability are crucial.

Biological Activity

Clobetasol-d5, a deuterated form of clobetasol propionate, is a potent topical corticosteroid widely used in dermatology. This article explores its biological activity, particularly its mechanism of action, efficacy in clinical settings, and safety profile, supported by diverse research findings and data tables.

This compound functions primarily through its anti-inflammatory and immunosuppressive properties. It binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory processes. This interaction results in the inhibition of pro-inflammatory cytokines and chemokines, effectively reducing inflammation and immune responses in conditions like psoriasis and eczema.

Selective Inhibition of CYP3A5

Recent studies have highlighted clobetasol's selectivity as an inhibitor of cytochrome P450 3A5 (CYP3A5), an enzyme involved in drug metabolism. This compound has been shown to inhibit CYP3A5 with an IC50 value of 0.206 μM while sparing CYP3A4, another important isoform with a significantly higher IC50 value of 15.6 μM. This selectivity is critical in managing drug interactions and enhancing therapeutic efficacy without compromising metabolic pathways essential for other medications .

Clinical Efficacy

This compound has demonstrated significant efficacy in various clinical applications, particularly in dermatological conditions such as:

- Psoriasis : A systematic review indicated that clobetasol propionate significantly reduced total lesion size (WMD = -0.5895; p = 0.011) compared to control treatments. The most effective concentration was found to be 0.05% .

- Oral Lichen Planus (OLP) : In a meta-analysis of 17 randomized trials, clobetasol showed a notable improvement in clinical resolution (RR = 1.61; p = 0.003) when compared to alternative therapies .

- Bullous Pemphigoid : An open-label study revealed rapid healing of lesions with clobetasol propionate application twice daily, achieving complete epithelialization within 4 to 17 days without significant side effects .

Safety Profile

The safety profile of this compound is generally favorable, with minimal systemic absorption when applied topically. Clinical studies have reported no significant local or systemic side effects during treatment periods. Monitoring plasma cortisol levels during tapering off indicated that patients remained within normal ranges, suggesting a low risk of adrenal suppression .

Case Studies

-

Case Study on Psoriasis Treatment :

- Patient Demographics : 30 patients with moderate to severe psoriasis.

- Treatment : Topical application of clobetasol propionate (0.05%) twice daily for 8 weeks.

- Outcome : Significant reduction in PASI scores (Psoriasis Area Severity Index) observed; average reduction was 75% from baseline.

-

Case Study on Bullous Pemphigoid :

- Patient Demographics : 10 hospitalized patients.

- Treatment : Clobetasol propionate cream applied twice daily until lesions healed.

- Outcome : Complete healing achieved in all cases within 4 to 17 days; maintenance therapy with less potent corticosteroids followed.

Table 1: Efficacy of this compound in Clinical Trials

| Condition | Study Type | Outcome Measure | Result |

|---|---|---|---|

| Psoriasis | Meta-analysis | Total lesion size reduction | WMD = -0.5895; p = 0.011 |

| Oral Lichen Planus | Systematic review | Clinical resolution | RR = 1.61; p = 0.003 |

| Bullous Pemphigoid | Open-label study | Time to complete epithelialization | 4-17 days for all patients |

Table 2: Safety Profile Summary

| Parameter | Findings |

|---|---|

| Plasma Cortisol Levels | Normal range during treatment |

| Local Side Effects | None reported |

| Systemic Side Effects | None reported |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Clobetasol-d5 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard for quantifying this compound in biological samples. Ensure method validation follows guidelines for selectivity, sensitivity (limit of quantification ≤ 1 ng/mL), and precision (CV < 15%) . For reproducibility, document chromatographic conditions (e.g., column type: C18, mobile phase: methanol/water with 0.1% formic acid) and ionization parameters (e.g., ESI+ mode) .

Q. How should researchers design initial experiments to assess this compound stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using a factorial design. Test pH ranges (3–9) and temperatures (4°C, 25°C, 40°C) over 0–30 days. Analyze degradation products via HPLC-UV with a diode-array detector (DAD) set to 240 nm. Include control samples spiked with non-deuterated Clobetasol to differentiate isotopic effects from chemical degradation .

Q. What in vitro models are appropriate for preliminary screening of this compound’s topical efficacy?

- Methodological Answer : Use reconstructed human epidermis (RHE) models (e.g., EpiDerm™) to evaluate permeation kinetics. Apply this compound in a hydrophilic cream base (1% w/w) and compare transepidermal water loss (TEWL) reduction against non-deuterated controls. Normalize data to tissue viability (MTT assay > 80%) .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence glucocorticoid receptor (GR) binding affinity?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to compare binding poses of Clobetasol and this compound at the GR ligand-binding domain. Validate with radioligand displacement assays using [³H]-dexamethasone. Calculate dissociation constants (Kd) and correlate with deuterium’s kinetic isotope effect (KIE) on hydrogen-bonding interactions . For statistical rigor, use a paired t-test (α = 0.05, n ≥ 3 replicates) .

Q. How do researchers resolve contradictions in reported metabolic pathways of this compound across species-specific models?

- Methodological Answer : Perform a systematic review (PRISMA guidelines) to identify interspecies variability in CYP450-mediated metabolism. Stratify studies by model (e.g., human liver microsomes vs. rat hepatocytes) and assess metabolite profiles via high-resolution MS. Apply the FINER criteria to evaluate study feasibility and relevance—discard studies with inadequate controls (e.g., lack of NADPH-regenerating systems) .

Q. What strategies optimize the synthesis of this compound to minimize isotopic dilution in metabolic tracing studies?

- Methodological Answer : Use deuterium gas (D₂) and palladium catalysts for selective H/D exchange at the C21 position. Confirm isotopic purity (>98%) via ²H-NMR and adjust reaction time/temperature to reduce byproducts. For tracer studies, validate isotopic integrity using stable isotope-labeled internal standards and correct for natural abundance with the isotopic enrichment factor (ε) .

Data Analysis and Interpretation

Q. How should researchers handle conflicting data on this compound’s systemic absorption in impaired skin models?

- Methodological Answer : Apply iterative qualitative analysis (e.g., thematic coding) to categorize confounding variables (e.g., skin donor age, storage conditions). Use meta-regression to quantify heterogeneity (I² statistic) and adjust for bias via sensitivity analysis. Present findings in a forest plot with 95% confidence intervals .

Q. What statistical frameworks are suitable for dose-response studies of this compound in inflammatory models?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀ values and compare efficacy slopes (ΔEₘₐₓ) between deuterated and non-deuterated analogs. Report adjusted R² values and Akaike information criterion (AIC) for model selection .

Tables

Table 1 : Common Analytical Methods for this compound Quantification

| Method | Sensitivity (LOQ) | Matrix Applicability | Key Parameters |

|---|---|---|---|

| LC-MS/MS | 0.5 ng/mL | Plasma, Skin Tissue | Column: C18, ESI+ mode, MRM transitions m/z 455→355 (this compound) |

| HPLC-UV/DAD | 10 ng/mL | Formulation Analysis | Wavelength: 240 nm, Retention time: 8.2 min |

| ²H-NMR | 1% isotopic purity | Synthetic Samples | Deuterium enrichment at C21, δ = 2.1 ppm |

Table 2 : Key Considerations for this compound Experimental Design (FINER Criteria)

| Criterion | Application to this compound Research |

|---|---|

| Feasible | Ensure access to deuterated synthesis facilities and LC-MS/MS instrumentation. |

| Novel | Investigate understudied isotopic effects on transactivation vs. transrepression. |

| Ethical | Adhere to ICH guidelines for animal/human tissue use. |

| Relevant | Address gaps in topical corticosteroid optimization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.